molecular formula C19H11N3O2S B011029 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole CAS No. 103897-17-2

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

Cat. No. B011029
M. Wt: 345.4 g/mol
InChI Key: KAXHLAWYOJLEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as BC-11, is a small molecule with potential applications in the field of cancer research. BC-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is thought to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation, and its overexpression has been linked to cancer progression. By inhibiting CK2, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole may prevent cancer cells from dividing and proliferating, leading to reduced tumor growth.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have other biochemical and physiological effects. For example, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to inhibit the activity of the enzyme chitinase, which is involved in inflammation and immune response. 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the development of new anti-malarial drugs.

Advantages And Limitations For Lab Experiments

One advantage of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of interest is the development of new anti-cancer drugs based on the structure of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. Another potential direction is the study of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole's effects on other diseases and conditions, such as inflammation and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole and its potential side effects.

Synthesis Methods

The synthesis of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole involves several steps, including the condensation of 2-aminobenzimidazole with ethyl cyanoacetate, followed by the addition of benzoyl chloride and sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole.

Scientific Research Applications

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole inhibits the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor effects of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, with reduced tumor growth observed in mouse models of breast and lung cancer.

properties

CAS RN

103897-17-2

Product Name

2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole

Molecular Formula

C19H11N3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H11N3O2S/c20-11-13-10-14(21-17(23)12-6-2-1-3-7-12)18(24)22-15-8-4-5-9-16(15)25-19(13)22/h1-10H,(H,21,23)

InChI Key

KAXHLAWYOJLEFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N

Other CAS RN

103897-17-2

synonyms

2-benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
BCOPB

Origin of Product

United States

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